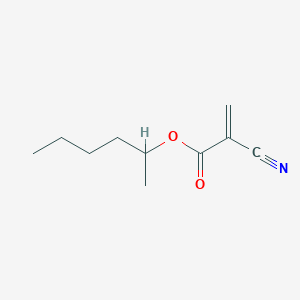![molecular formula C16H16N4OS B14251809 2-[({4-[(E)-(1,3-Benzothiazol-2-yl)diazenyl]phenyl}methyl)amino]ethan-1-ol CAS No. 207298-46-2](/img/structure/B14251809.png)
2-[({4-[(E)-(1,3-Benzothiazol-2-yl)diazenyl]phenyl}methyl)amino]ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[({4-[(E)-(1,3-Benzothiazol-2-yl)diazenyl]phenyl}methyl)amino]ethan-1-ol is a complex organic compound that features a benzothiazole moiety linked to a diazenyl group, which is further connected to a phenyl ring and an aminoethanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[({4-[(E)-(1,3-Benzothiazol-2-yl)diazenyl]phenyl}methyl)amino]ethan-1-ol typically involves multiple steps:
Formation of Benzothiazole: The benzothiazole moiety can be synthesized through the condensation of 2-aminothiophenol with aldehydes or ketones under acidic conditions.
Diazotization: The benzothiazole derivative is then subjected to diazotization using nitrous acid, forming the diazenyl intermediate.
Coupling Reaction: The diazenyl intermediate is coupled with a substituted phenyl ring under basic conditions to form the diazenyl-phenyl derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Reduction: Reduction of the diazenyl group can lead to the formation of amines.
Substitution: The benzothiazole and phenyl rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted benzothiazole and phenyl derivatives.
Aplicaciones Científicas De Investigación
2-[({4-[(E)-(1,3-Benzothiazol-2-yl)diazenyl]phenyl}methyl)amino]ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of dyes, pigments, and polymers.
Mecanismo De Acción
The compound exerts its effects through various mechanisms:
Comparación Con Compuestos Similares
Propiedades
Número CAS |
207298-46-2 |
|---|---|
Fórmula molecular |
C16H16N4OS |
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
2-[[4-(1,3-benzothiazol-2-yldiazenyl)phenyl]methylamino]ethanol |
InChI |
InChI=1S/C16H16N4OS/c21-10-9-17-11-12-5-7-13(8-6-12)19-20-16-18-14-3-1-2-4-15(14)22-16/h1-8,17,21H,9-11H2 |
Clave InChI |
BIXUAIYEEIVTME-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=C(S2)N=NC3=CC=C(C=C3)CNCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



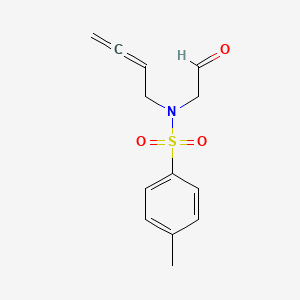
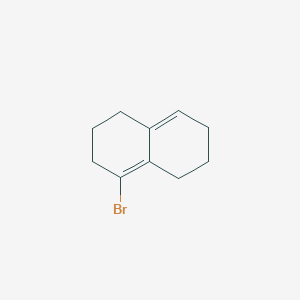


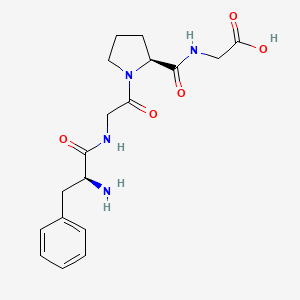


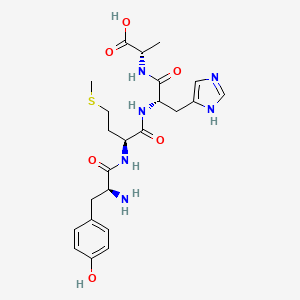
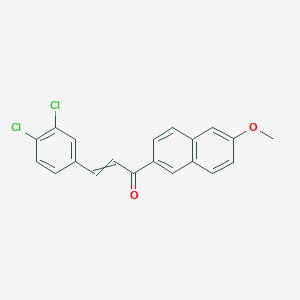
![2-Hydroxy-4-[(octylcarbamoyl)amino]benzoic acid](/img/structure/B14251775.png)
![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[1-[(E)-N'-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]carbamimidoyl]piperidin-4-yl]acetic acid](/img/structure/B14251779.png)
![4-[(Undec-10-en-1-yl)oxy]phenyl 4-[(undec-10-en-1-yl)oxy]benzoate](/img/structure/B14251789.png)
